Isoacetovanillone
Overview
Description
Isoacetovanillone, also known as 3-Hydroxy-4-methoxyacetophenone, is an active compound isolated from P. spinosa . It possesses anti-inflammatory activity and has been shown to prevent injuries due to administration of acetic acid in the colon .
Molecular Structure Analysis
The molecular formula of Isoacetovanillone is C9H10O3 . Unfortunately, the specific molecular structure analysis is not available in the search results.Chemical Reactions Analysis
Isoacetovanillone shows anti-inflammatory potential . It has been used in studies involving colitis in rats, where it significantly reduced the incidence of colitis . More detailed information about its chemical reactions is not available in the search results.Physical And Chemical Properties Analysis
Isoacetovanillone is a powder with a molecular weight of 166.17 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound should be stored in a desiccated state at -20°C .Scientific Research Applications
Antispasmodic Activity
Isoacetovanillone has been found to have antispasmodic effects. For instance, it has been shown to relax ileum contractions induced by serotonin and electrical field stimulation in rats, suggesting its potential in treating gastrointestinal disorders (Sadraei et al., 2014).
Anti-inflammatory Effects
Studies have demonstrated the anti-inflammatory properties of isoacetovanillone. In a study on rats, it significantly reduced inflammation in a model of colitis, highlighting its potential therapeutic use in inflammatory bowel diseases (Minaiyan et al., 2015).
Synthesis and Characterization
Isoacetovanillone has been synthesized and characterized as a key starting material for certain drugs, such as the antipsychotic drug Iloperidone. This research provides valuable insights into the production and quality control of pharmaceuticals (Boodida et al., 2022).
Spasmolytic Activity
Research on Pycnocycla caespitosa, which contains isoacetovanillone, has shown spasmolytic activity on rat uterus. This indicates potential applications in conditions involving smooth muscle spasms (Ghanadian et al., 2017).
Antidiarrheal Properties
Isoacetovanillone, along with isovanillin, has been studied for its antidiarrheal effects in mice. These studies suggest potential applications in treating diarrhea and related gastrointestinal disorders (Sadraei et al., 2014).
Natural Occurrence and Isolation
Isoacetovanillone has been identified in natural sources, such as Picea pungens (Colorado spruce), where it was isolated and characterized (Neish, 1957).
Insect Physiology
In a study focused on locust gregarization pheromone, isoacetovanillone was investigated for its biological activity in insects, contributing to our understanding of insect behavior and physiology (Nolte, 1976).
Therapeutic Applications
Isoacetovanillone has been studied for its therapeutic potential, including its role in preventing cardiotoxicity in rats, emphasizing the importance of signaling pathways in cardiac protection (Hassanein et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-(3-hydroxy-4-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTGFGDODHXMFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209872 | |
Record name | 3-Hydroxy-4-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-4-methoxyphenyl)ethanone | |
CAS RN |
6100-74-9 | |
Record name | 1-(3-Hydroxy-4-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6100-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-4-methoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006100749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6100-74-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30050 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-4-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-hydroxy-4-methoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXY-4-METHOXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286G943O33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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